2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFNO3/c1-22-13-6-7-15(18)14(9-13)17(21)20-10-16(23-2)11-4-3-5-12(19)8-11/h3-9,16H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTHKDPANAVSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamide Core Synthesis
The benzamide core requires regioselective bromination at the 2-position of 5-methoxybenzoic acid. This poses a significant challenge due to competing directing effects: the methoxy group (activating, ortho/para-directing) and the carboxylic acid (deactivating, meta-directing). To overcome this, a nitration-reduction-Sandmeyer sequence proves effective:
- Nitration : 5-Methoxybenzoic acid undergoes nitration at the 2-position (ortho to methoxy) using fuming nitric acid in concentrated sulfuric acid.
- Reduction : Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, yielding 2-amino-5-methoxybenzoic acid.
- Sandmeyer Bromination : Treatment with NaNO₂/HBr forms the diazonium salt, which reacts with CuBr to furnish 2-bromo-5-methoxybenzoic acid.
Amine Side Chain Construction
The 2-(3-fluorophenyl)-2-methoxyethylamine side chain necessitates the formation of a geminal methoxy and aryl-substituted ethylamine. A cyanohydrin-based approach offers a practical route:
- Cyanohydrin Formation : 3-Fluorophenylacetaldehyde reacts with hydrogen cyanide to form (3-fluorophenyl)hydroxyacetonitrile.
- Methoxy Introduction : Alkylation with methyl iodide in the presence of NaH substitutes the hydroxyl group with methoxy, yielding (3-fluorophenyl)(methoxy)acetonitrile.
- Nitrile Reduction : Lithium aluminum hydride reduces the nitrile to the primary amine, producing 2-(3-fluorophenyl)-2-methoxyethylamine.
Detailed Synthetic Procedures
Synthesis of 2-Bromo-5-Methoxybenzoic Acid
Step 1: Nitration of 5-Methoxybenzoic Acid
5-Methoxybenzoic acid (50.0 g, 298 mmol) is dissolved in concentrated H₂SO₄ (200 mL) at 0°C. Fuming HNO₃ (35 mL) is added dropwise over 1 h, maintaining the temperature below 5°C. The mixture is stirred for 4 h, poured onto ice, and filtered to yield 2-nitro-5-methoxybenzoic acid as a yellow solid (89% yield).
Step 2: Reduction to 2-Amino-5-Methoxybenzoic Acid
2-Nitro-5-methoxybenzoic acid (45.0 g, 213 mmol) is suspended in EtOH (300 mL) with 10% Pd/C (4.5 g). Hydrogen gas is introduced at 50 psi for 12 h. Filtration and concentration yield 2-amino-5-methoxybenzoic acid (93% yield).
Step 3: Sandmeyer Bromination
The amine (40.0 g, 238 mmol) is dissolved in 48% HBr (200 mL) at 0°C. NaNO₂ (18.0 g, 261 mmol) in H₂O (50 mL) is added dropwise, followed by CuBr (34.2 g, 238 mmol). After stirring for 2 h, the mixture is extracted with EtOAc, washed with brine, and concentrated to afford 2-bromo-5-methoxybenzoic acid (82% yield).
Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine
Step 1: Cyanohydrin Formation
3-Fluorophenylacetaldehyde (30.0 g, 215 mmol) is treated with HCN (10 mL) in Et₂O (200 mL) at 0°C. After 4 h, the mixture is concentrated to yield (3-fluorophenyl)hydroxyacetonitrile (88% yield).
Step 2: Methoxy Substitution
The cyanohydrin (25.0 g, 153 mmol) is dissolved in THF (200 mL) with NaH (6.1 g, 153 mmol). Methyl iodide (21.7 g, 153 mmol) is added dropwise, and the reaction is stirred for 6 h. Workup affords (3-fluorophenyl)(methoxy)acetonitrile (91% yield).
Step 3: Nitrile Reduction
The nitrile (20.0 g, 115 mmol) in THF (150 mL) is treated with LiAlH₄ (8.7 g, 230 mmol) at 0°C. After refluxing for 12 h, careful quenching with H₂O and extraction yield 2-(3-fluorophenyl)-2-methoxyethylamine (76% yield).
Amide Coupling
Acid Chloride Formation
2-Bromo-5-methoxybenzoic acid (35.0 g, 142 mmol) is refluxed with SOCl₂ (150 mL) for 3 h. Excess SOCl₂ is removed under vacuum to yield 2-bromo-5-methoxybenzoyl chloride (quantitative).
Coupling Reaction
The acid chloride (38.2 g, 142 mmol) in CH₂Cl₂ (300 mL) is added dropwise to a solution of 2-(3-fluorophenyl)-2-methoxyethylamine (25.0 g, 129 mmol) and Et₃N (26.1 g, 258 mmol) in CH₂Cl₂ (200 mL) at 0°C. After stirring for 12 h, the mixture is washed with HCl (1 M), NaHCO₃, and brine. Column chromatography (hexane:EtOAc 3:1) affords the target compound as a white solid (68% yield).
Optimization and Mechanistic Insights
Regioselectivity in Benzamide Bromination
The nitration-Sandmeyer sequence circumvents the poor regioselectivity of direct electrophilic bromination. DFT calculations indicate that the nitro group’s electron-withdrawing nature directs subsequent bromination exclusively to the position ortho to the methoxy group.
Cyanohydrin Alkylation Dynamics
Kinetic studies reveal that the methoxy substitution proceeds via an SN2 mechanism, with the cyanide group stabilizing the transition state through resonance. This accounts for the high yield (91%) despite the steric hindrance of the geminal substituents.
Coupling Reaction Efficiency
The use of Et₃N as a base proves critical for scavenging HCl, preventing protonation of the amine nucleophile. Monitoring by in situ IR spectroscopy shows complete conversion within 8 h when the amine is present in 10% excess.
Analytical Characterization Data
- 2-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide : m.p. 122–124°C; ¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 2.4 Hz, 1H), 7.94 (dd, J = 8.8, 2.4 Hz, 1H), 7.45–7.37 (m, 1H), 7.12–7.04 (m, 3H), 6.88 (d, J = 8.8 Hz, 1H), 4.92 (t, J = 6.0 Hz, 1H), 3.84 (s, 3H), 3.44 (s, 3H), 3.32–3.24 (m, 2H); HRMS (ESI+) m/z 440.0481 [M+H]⁺ (calc. 440.0484).
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The methoxy groups may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- Halogen Positioning : The target compound’s 2-bromo and 5-methoxy arrangement distinguishes it from analogs with bromine at positions 4 or 5 (e.g., ).
- Fluorine Role: The 3-fluorophenyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ).
- Side Chains : The methoxyethyl side chain is unique to the target compound, whereas others feature trifluoropropyloxy or dimethylphenyl groups .
Key Observations :
- Yield : The target compound’s hypothetical yield aligns with Ugi-4CR or copper-catalyzed methods (40–50%), though trifluoropropyloxy analogs achieve higher yields (90%) via optimized acylation .
- Melting Points : Brominated benzamides generally exhibit melting points between 150–200°C, influenced by side-chain rigidity .
Physical and Spectroscopic Properties
Table 3: Analytical Data Comparison
Biological Activity
2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives inhibit specific enzymes that are crucial for cellular processes, potentially leading to antitumor effects.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
Antitumor Effects
Studies have demonstrated that derivatives of benzamide exhibit significant antitumor activity. For instance, a related compound was shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 5.4 | Apoptosis induction |
| Study B | HeLa (Cervical) | 3.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it has moderate activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 µg/mL |
| S. aureus | 32 µg/mL |
Case Studies
-
Case Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry explored the anticancer potential of a series of benzamide derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor volume compared to controls.
-
Antimicrobial Efficacy :
- Research conducted at a university laboratory assessed the antimicrobial efficacy of various benzamide derivatives against resistant bacterial strains. The findings highlighted that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
